1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea
Description
Properties
IUPAC Name |
1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c25-20(21-12-11-16-6-2-1-3-7-16)24(17-9-10-17)15-18-14-22-19-8-4-5-13-23(18)19/h1-8,13-14,17H,9-12,15H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRGGNZZJPLTMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Cyclopropyl group : A three-membered carbon ring that contributes to the compound's unique reactivity.
- Imidazo[1,2-a]pyridine moiety : A bicyclic structure known for its biological activity.
- Phenethylurea linkage : This functional group is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O |
| Molecular Weight | 318.37 g/mol |
| CAS Number | 1448027-45-9 |
The biological activity of this compound primarily involves its interaction with specific biological macromolecules , such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects in diseases such as cancer and neurological disorders.
Target Interactions
Research indicates that this compound may act on:
- GABA receptors : Potentially influencing sleep disorders and anxiety.
- Enzymes involved in cancer pathways : As an inhibitor of certain kinases or phosphatases, it may enhance immune responses against tumors.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit potent inhibitory effects on cancer cell lines. The compound's structure suggests it may similarly inhibit tumor growth by targeting critical signaling pathways involved in cell proliferation and survival .
- Neuropharmacological Effects : The imidazo[1,2-a]pyridine core has been linked to modulation of GABAergic transmission, indicating potential applications in treating anxiety and sleep disorders. Compounds with similar structures have shown efficacy in preclinical models for these conditions .
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of related compounds in combination with immunotherapy agents. Results indicated that compounds similar to this compound significantly enhanced the effectiveness of anti-PD-1 antibodies in murine models, achieving a tumor growth inhibition rate of over 70% .
Study 2: GABA Receptor Modulation
Another investigation focused on the modulation of GABA receptors by imidazo[1,2-a]pyridine derivatives. Results suggested that these compounds could effectively enhance GABAergic transmission, providing a basis for their use in treating anxiety disorders .
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound, it is essential to compare it with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylurea | Moderate anticancer activity |
| 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-chlorophenyl)urea | Enhanced GABA receptor affinity |
The presence of the methoxy group in this compound could enhance its pharmacokinetic properties compared to other derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : It has shown efficacy in inhibiting cancer cell growth in preclinical models, particularly against KRAS-driven tumors. Studies demonstrate significant reductions in cell proliferation and induction of apoptosis in affected cells .
- Pharmacological Applications : The imidazo[1,2-a]pyridine core is associated with diverse pharmacological effects, including anti-inflammatory and antimicrobial properties. Compounds with similar structures have been utilized as anxiolytics and analgesics .
Case Studies
Several studies have reported on the efficacy of 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea:
-
Inhibition of KRAS G12C Mutant Protein :
- A study demonstrated that this compound effectively inhibits cell growth in cancer lines expressing the KRAS G12C mutation. The mechanism involved disruption of downstream signaling pathways critical for tumor survival and proliferation .
- Preclinical Models :
- Comparative Efficacy :
Q & A
Q. What are the primary synthetic routes for 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea, and how do reaction conditions influence yield?
The synthesis of urea derivatives like this compound typically involves multi-step reactions, including:
- Step 1: Preparation of the imidazo[1,2-a]pyridine core via cyclization reactions or Friedel-Crafts acylation (e.g., catalytic AlCl₃ for C-3 functionalization) .
- Step 2: Coupling the cyclopropyl and phenethyl groups via nucleophilic substitution or urea-forming reactions (e.g., using isocyanates or carbodiimides) .
- Critical factors: Temperature (60–100°C for urea bond formation), solvent choice (e.g., THF for reduction steps, dichloromethane for acylations), and pH control to avoid side reactions .
- Yield optimization: Catalytic Lewis acids (e.g., AlCl₃) improve efficiency in imidazo[1,2-a]pyridine functionalization, reducing byproduct formation .
Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, imidazo[1,2-a]pyridine aromatic signals at δ 7.0–9.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- Elemental Analysis: Matches calculated vs. experimental C, H, N, and S percentages to confirm purity (>95% preferred) .
Q. What preliminary biological assays are recommended to assess this compound’s activity?
- Enzyme Inhibition: Screen against targets like (H⁺/K⁺)-ATPase (relevant for anti-ulcer activity) using fluorometric assays .
- Receptor Binding: Radioligand displacement assays (e.g., GABA receptors) to evaluate interactions with neurological targets .
- Cytotoxicity: MTT assays on cell lines to rule out nonspecific toxicity before advancing to in vivo studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for imidazo[1,2-a]pyridine derivatives?
- Problem: Conflicting yields arise from divergent reaction setups (e.g., stoichiometric vs. catalytic AlCl₃) .
- Solution: Conduct a Design of Experiments (DoE) to optimize parameters:
- Vary AlCl₃ concentration (0.1–1.0 equiv.), temperature (25–80°C), and solvent polarity (THF vs. DCM) .
- Use HPLC to quantify intermediates and identify side products (e.g., over-acylated byproducts) .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Molecular Docking: Use software like AutoDock Vina to model interactions with GABA receptors or kinases .
- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., in GROMACS) .
- QSAR Models: Corlate substituent effects (e.g., cyclopropyl vs. phenyl groups) with activity trends from published analogs .
Q. How does the compound’s stability under physiological conditions impact experimental design?
- Degradation Pathways:
- pH Sensitivity: Test stability in buffers (pH 1–10) via LC-MS; urea bonds may hydrolyze under acidic conditions .
- Oxidative Stress: Incubate with liver microsomes to identify metabolites (e.g., CYP450-mediated oxidation) .
- Mitigation: Formulate with enteric coatings or prodrug strategies to enhance bioavailability .
Q. What strategies address low solubility in aqueous media during in vitro assays?
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers .
- Nanoparticle Encapsulation: Prepare PLGA nanoparticles (100–200 nm) via emulsion-diffusion methods .
- Salt Formation: Screen counterions (e.g., HCl, sodium) to improve crystallinity and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
